3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidin-4-one class, characterized by a fused bicyclic structure with a sulfur atom at position 2 (thioxo group) and substituents at positions 3 (methyl) and 7 (phenyl). The synthesis of such derivatives typically involves condensation reactions with primary aliphatic amines under reflux in acetic acid, as outlined in general procedures for pyrrolo[3,2-d]pyrimidin-4-ones .
Properties
IUPAC Name |
3-methyl-7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c1-16-12(17)11-10(15-13(16)18)9(7-14-11)8-5-3-2-4-6-8/h2-7,14H,1H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGKFCUZDDXVGEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)NC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the condensation of ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate with (trimethylsilyl)isothiocyanate (TMS-ITC). This reaction proceeds through nucleophilic addition and subsequent cyclization to form the desired pyrrolopyrimidine structure .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfur atom in the thioxo group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional ring structures through cyclization reactions.
Condensation: It can undergo condensation reactions with other compounds to form larger, more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include (trimethylsilyl)isothiocyanate (TMS-ITC) and ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate. Reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol .
Major Products Formed
The major products formed from these reactions include various pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the specific substituents and reaction conditions used .
Scientific Research Applications
3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 3-methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as antiviral or anticancer activity .
Comparison with Similar Compounds
Key Observations :
- Phenyl vs.
- Fused Ring Systems: Benzothieno analogs (e.g., compound 4 in ) exhibit fluorescence and higher COX-2 affinity due to extended π-conjugation and sulfonamide groups .
- Polar Substituents: Aminomethyl benzyl groups (as in ) improve solubility and target engagement in myeloperoxidase inhibition, a feature absent in the target compound .
Anti-Inflammatory Potential
- Target Compound: While direct activity data are unavailable, structural similarity to benzothieno derivatives suggests possible COX-2 inhibition. However, the absence of sulfonamide thio-groups (critical for COX-2 binding in benzothieno analogs) may limit efficacy .
- Benzothieno Derivatives: Compounds like 4 (antipyrine-bearing) show dual functionality: anti-inflammatory activity (COX-2 ΔG = −9.4 kcal/mol) and fluorescence for tumor imaging .
Enzyme Inhibition
Biological Activity
3-Methyl-7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrrolo[3,2-d]pyrimidine class of heterocycles, which are recognized for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 283.4 g/mol. The structure features a thioxo group that may contribute to its biological activity by interacting with various molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H13N3OS |
| Molecular Weight | 283.4 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1261017-98-4 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thioxo group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects such as:
- Antitumor Activity : Compounds in this class have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Properties : The structure allows for interactions that may disrupt microbial cell functions.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Anticancer Activity : Studies have demonstrated that derivatives of pyrrolo[3,2-d]pyrimidines can inhibit the growth of various cancer cell lines.
- Antimicrobial Effects : The compound has shown potential against Gram-positive and Gram-negative bacteria.
- Enzyme Inhibition : It may act as an inhibitor for enzymes involved in critical metabolic pathways.
Case Studies
Several studies have highlighted the efficacy of related compounds in various biological assays:
-
Antitumor Studies : A study published in RSC Advances reported that pyrimidine derivatives exhibited significant cytotoxicity against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer) cells .
Compound Cell Line IC50 (µM) 3-Methyl Derivative MCF-7 10 7-Phenyl Derivative HeLa 5 -
Antimicrobial Efficacy : Research published in MDPI indicated that thioxo derivatives showed promising activity against Staphylococcus aureus and Escherichia coli .
Pathogen Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 15 µg/mL Escherichia coli 20 µg/mL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
